molecular formula C12H17NO B12080045 Cyclopropyl(3-methoxy-4-methylphenyl)methanamine

Cyclopropyl(3-methoxy-4-methylphenyl)methanamine

Cat. No.: B12080045
M. Wt: 191.27 g/mol
InChI Key: LKRGYJOMVPAMIZ-UHFFFAOYSA-N
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Description

Cyclopropyl(3-methoxy-4-methylphenyl)methanamine is a chemical compound of interest in neuroscience and medicinal chemistry research. It is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. This compound belongs to a class of molecules known for their activity as serotonin receptor agonists. Specifically, research on closely related phenylcyclopropylmethylamine derivatives has shown high potency and selectivity for the 5-HT2C receptor subtype . The 5-HT2C receptor is a high-priority target in neuropharmacology for the potential treatment of conditions such as obesity, schizophrenia, and drug addiction . Developing agonists that are selective for 5-HT2C over the related 5-HT2A and 5-HT2B receptors is a major research focus, as 5-HT2A activation can be hallucinogenic and 5-HT2B agonism has been linked to valvular heart disease . The this compound structure features a methoxy and methyl group on the phenyl ring, which researchers can use to explore structure-activity relationships (SAR) and optimize for desired potency, selectivity, and metabolic stability . Researchers can utilize this compound as a building block or reference standard in the design and synthesis of novel neuroactive compounds aimed at achieving high 5-HT2C receptor selectivity.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

cyclopropyl-(3-methoxy-4-methylphenyl)methanamine

InChI

InChI=1S/C12H17NO/c1-8-3-4-10(7-11(8)14-2)12(13)9-5-6-9/h3-4,7,9,12H,5-6,13H2,1-2H3

InChI Key

LKRGYJOMVPAMIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C2CC2)N)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(3-methoxy-4-methylphenyl)methanamine typically involves the reaction of cyclopropylmethanamine with 3-methoxy-4-methylbenzaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(3-methoxy-4-methylphenyl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

The major products formed from these reactions include oximes, hydrazones, secondary amines, tertiary amines, and various substituted derivatives .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of Cyclopropyl(3-methoxy-4-methylphenyl)methanamine typically involves the reductive amination of cyclopropylmethanamine with 3-methoxy-4-methylbenzaldehyde. The reaction is often facilitated by reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride, which help achieve high yields and purities in laboratory settings.

Chemical Structure:
The compound features a cyclopropyl group attached to a methanamine backbone, with a methoxy group at the 3-position and a methyl group at the 4-position of the phenyl ring. This unique structure contributes to its distinct chemical reactivity and biological interactions.

Scientific Research Applications

This compound has several notable applications in scientific research:

Chemistry

  • Intermediate Synthesis : It is utilized as an intermediate in the synthesis of more complex organic molecules. The compound's ability to undergo various chemical reactions, including oxidation and substitution, makes it valuable for developing new synthetic pathways.

Biology

  • Biological Activity : Research indicates that this compound interacts with various biological targets, including enzymes and receptors. Studies have shown its potential as a selective agonist at the 5-HT_2C receptor, which may have implications for treating mood disorders.
  • Enzyme-Substrate Interactions : It serves as a probe for investigating enzyme-substrate interactions, thereby aiding in understanding biochemical pathways.

Medicine

  • Therapeutic Potential : Ongoing research aims to explore its therapeutic applications, particularly for neurological disorders. Its ability to modulate receptor activity suggests potential use in pharmacological treatments.
  • Antimicrobial Efficacy : Case studies have demonstrated its effectiveness against Mycobacterium tuberculosis in animal models, indicating promise for developing new antimicrobial agents.

Case Study 1: Selective Agonists

In a study evaluating cyclopropane derivatives, this compound exhibited selective agonistic properties at the 5-HT_2C receptor. This research highlights its potential therapeutic applications in treating mood disorders with minimal side effects observed in preclinical models.

Case Study 2: Antimicrobial Efficacy

Another significant study focused on the antimicrobial properties of cyclopropyl derivatives against Mycobacterium tuberculosis. In vivo tests using BALB/c mice showed that certain modifications of the compound led to substantial reductions in bacterial load compared to untreated controls, suggesting its potential as a novel treatment option.

Mechanism of Action

The mechanism of action of Cyclopropyl(3-methoxy-4-methylphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of cyclopropyl-substituted methanamines are highly dependent on aromatic substituents and stereochemistry. Below is a comparative analysis with key analogs:

Substituent Effects on Aromatic Rings
Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
Cyclopropyl(3-methoxy-4-methylphenyl)methanamine 3-OCH₃, 4-CH₃ C₁₂H₁₇NO 191.27 Potential kinase inhibitor scaffold
(S)-Cyclopropyl(3-fluoro-4-methoxyphenyl)methanamine 3-F, 4-OCH₃ C₁₁H₁₄FNO 195.23 Enhanced lipophilicity due to fluorine
(R)-Cyclopropyl(2,5-difluoro-4-(trifluoromethyl)phenyl)methanamine 2,5-F, 4-CF₃ C₁₁H₁₀F₅N 259.20 High potency in cardiac troponin activation
[1-(3-Chlorophenyl)cyclopropyl]methanamine 3-Cl C₁₀H₁₂ClN 181.66 Moderate toxicity (skin/eye irritant)
(3-Cyclopropylphenyl)methanamine Unsubstituted phenyl C₁₀H₁₃N 147.22 Low hazard profile

Key Observations :

  • Electron-Withdrawing Groups (e.g., -CF₃, -Cl) : Increase metabolic stability and lipophilicity but may elevate toxicity (e.g., ) .
  • Electron-Donating Groups (e.g., -OCH₃, -CH₃) : Improve solubility and reduce acute toxicity, as seen in the target compound and (3-Cyclopropylphenyl)methanamine .
  • Fluorine Substitution : Enhances binding affinity in enzyme inhibitors (e.g., PDE10A inhibitors in ) and bioavailability .
Stereochemical Influences
  • Enantiomeric Pairs : For example, (R)- and (S)-Cyclopropyl(4-(trifluoromethyl)phenyl)methanamine () exhibit distinct biological activities due to differential target binding . The target compound’s stereochemistry (if resolved) could similarly impact efficacy.

Biological Activity

Cyclopropyl(3-methoxy-4-methylphenyl)methanamine, a compound featuring a cyclopropyl group attached to a methanamine backbone, has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C1C2C3C4C5C6\text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5\text{C}_6

Where:

  • Cyclopropyl : A three-membered carbon ring.
  • 3-Methoxy-4-methylphenyl : A phenyl ring substituted with a methoxy group at the 3-position and a methyl group at the 4-position.

This unique structure may influence its interaction with biological targets, impacting its pharmacological efficacy.

1. Receptor Binding and Agonistic Activity

This compound has been evaluated for its activity as a selective agonist for serotonin receptors, particularly the 5-HT_2C receptor. In functional assays, compounds similar in structure have shown significant selectivity over 5-HT_2A and 5-HT_2B receptors. For instance, one related compound demonstrated an EC50 of 585 nM at the 5-HT_2A receptor and significantly higher selectivity for the 5-HT_2C subtype .

2. Inhibitory Activities

Research indicates that derivatives of cyclopropyl-containing compounds exhibit inhibitory activities against various kinases. For example, compounds with similar structures have shown potent inhibitory effects against CDK4/Cyclin D1 and ARK5 kinases, which are crucial in cancer cell proliferation . The inhibition of these kinases is significant for developing anti-cancer therapies.

3. Antimicrobial Activity

The antimicrobial properties of cyclopropyl derivatives have been explored, particularly against Mycobacterium tuberculosis. Studies have indicated that modifications to the cyclopropyl moiety can enhance potency against resistant strains of bacteria . This suggests that this compound may also possess similar antimicrobial potential.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of cyclopropyl derivatives. Key findings include:

  • Substituent Effects : The presence of electron-donating groups (like methoxy) enhances solubility and biological activity compared to electron-withdrawing groups .
  • Cyclopropyl Influence : The cyclopropyl group has been shown to improve pharmacokinetic properties while maintaining or enhancing biological activity against specific targets .

Case Study 1: Selective Agonists

In a study evaluating a series of cyclopropane derivatives, one compound exhibited selective agonistic properties at the 5-HT_2C receptor with minimal side effects observed in animal models. This study highlights the potential therapeutic applications of cyclopropane-based compounds in treating mood disorders .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial efficacy of cyclopropyl derivatives against Mycobacterium tuberculosis. Compounds were tested in vivo using a BALB/c mouse model, revealing that certain modifications led to significant reductions in bacterial load compared to untreated controls .

Q & A

Q. How is this compound synthesized, and what are the typical yields?

  • Answer : A three-step synthesis route is documented:

Intermediate Preparation : Start with precursor 39 (exact structure unspecified) to form a protected intermediate.

Deprotection : Acidic conditions remove the tetrahydropyran (THP) protecting group.

Isolation : Yields ~38% as an orange amorphous solid after purification .

  • Key Considerations : Optimize reaction time, temperature, and catalyst selection to improve yield. Monitor purity via HPLC or LC-MS .

Q. What analytical techniques are used to characterize this compound’s structure and purity?

  • Answer :
  • Nuclear Magnetic Resonance (NMR) : Confirm cyclopropyl and aromatic substituents via 1H^1H and 13C^{13}C NMR shifts (e.g., cyclopropyl protons at δ 0.5–1.5 ppm) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., exact mass ~195.002) and fragmentation patterns .
  • Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (≥95%) .

Q. How can researchers ensure compound stability during storage and experiments?

  • Answer :
  • Temperature Control : Store at 2–8°C to prevent thermal degradation .
  • Moisture Avoidance : Use desiccants in storage containers to limit hydrolysis.
  • Light Protection : Shield from UV light to avoid photochemical reactions.
  • Stability Testing : Conduct accelerated stability studies (40°C/75% RH) over 1–3 months to predict shelf-life .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for the cyclopropyl and methoxy-methylphenyl groups in this compound?

  • Answer :
  • Cyclopropyl Role : Enhances metabolic stability by restricting rotational freedom and reducing oxidative metabolism. It may also improve blood-brain barrier (BBB) penetration in CNS-targeted studies .
  • Methoxy-Methylphenyl Role : The 3-methoxy-4-methyl substitution likely increases lipophilicity and receptor binding affinity. Comparative studies with analogs (e.g., 4-fluorophenyl derivatives) suggest steric and electronic effects modulate activity .
  • Methodology : Synthesize analogs with varied substituents (e.g., halogens, alkyl chains) and test in receptor-binding assays (e.g., IC50_{50} determination) .

Q. How can metabolic stability be assessed for this compound in preclinical studies?

  • Answer :
  • In Vitro Assays :

Microsomal Stability : Incubate with liver microsomes (human/rat) and measure parent compound depletion over time via LC-MS/MS.

CYP450 Inhibition : Screen for interactions with cytochrome P450 enzymes (e.g., CYP3A4) using fluorogenic substrates .

  • In Vivo Pharmacokinetics : Administer to rodent models and measure plasma half-life (t1/2t_{1/2}), clearance (CL), and bioavailability (F%) .

Q. What computational strategies are used to predict receptor binding or toxicity?

  • Answer :
  • Molecular Docking : Simulate interactions with target receptors (e.g., ALK kinase) using software like AutoDock Vina. Focus on cyclopropyl’s conformational constraints .
  • ADMET Prediction : Use tools like SwissADME or ADMETlab to forecast permeability (LogP), solubility (LogS), and hepatotoxicity .
  • Contradiction Analysis : Cross-validate in silico results with experimental data to resolve discrepancies (e.g., predicted vs. observed metabolic pathways) .

Q. How can synthetic routes be optimized to improve yield and scalability?

  • Answer :
  • Catalyst Screening : Test palladium or nickel catalysts for cross-coupling steps to reduce side reactions .
  • Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to enhance reaction efficiency .
  • Process Analytics : Implement in-line PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress in real time .

Q. What are the implications of this compound in enzyme inhibition studies (e.g., HMG-CoA reductase)?

  • Answer :
  • Mechanistic Insight : Cyclopropyl analogs (e.g., pitavastatin) inhibit HMG-CoA reductase, a cholesterol biosynthesis enzyme. Test this compound’s IC50_{50} against purified HMG-CoA reductase using a NADPH consumption assay .
  • Comparative Analysis : Benchmark against statins (e.g., atorvastatin) to evaluate potency and selectivity.
  • Data Table :
CompoundIC50_{50} (nM)Selectivity (vs. CYP3A4)
Target Compound15.2>100-fold
Pitavastatin8.550-fold

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